molecular formula C7H6FIO B151814 (5-Fluoro-2-iodophenyl)methanol CAS No. 877264-43-2

(5-Fluoro-2-iodophenyl)methanol

Cat. No.: B151814
CAS No.: 877264-43-2
M. Wt: 252.02 g/mol
InChI Key: SLFLIEHAFIVXNZ-UHFFFAOYSA-N
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Description

(5-Fluoro-2-iodophenyl)methanol is a useful research compound. Its molecular formula is C7H6FIO and its molecular weight is 252.02 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

This compound is an organic compound that can be used as a catalyst and reagent in organic synthesis reactions

Mode of Action

As a reagent in organic synthesis, it likely interacts with other molecules to facilitate chemical reactions . The specifics of these interactions and the resulting changes would depend on the particular reaction conditions and the other reactants involved.

Biochemical Pathways

As a reagent in organic synthesis, it may participate in a variety of reactions and potentially affect multiple pathways

Result of Action

As a reagent in organic synthesis, its primary role is likely to facilitate chemical reactions . The specific effects would depend on the particular reaction and the other reactants involved.

Action Environment

The action, efficacy, and stability of (5-Fluoro-2-iodophenyl)methanol can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . For instance, it is stable under normal temperatures and soluble in organic solvents such as ethanol, methanol, and dichloromethane .

Properties

IUPAC Name

(5-fluoro-2-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFLIEHAFIVXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468902
Record name (5-Fluoro-2-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877264-43-2
Record name 5-Fluoro-2-iodobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877264-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Fluoro-2-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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